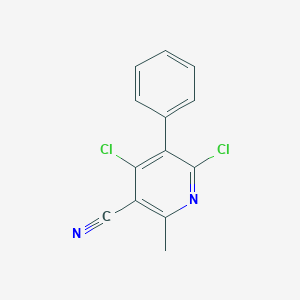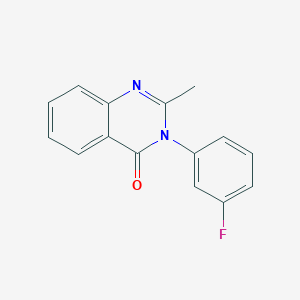
4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinazolinone family, which has been extensively studied for its various pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- is not fully understood. However, studies have suggested that this compound exerts its anti-tumor and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemische Und Physiologische Effekte
Studies have shown that 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- exhibits potent cytotoxic effects against cancer cells, reduces the severity of inflammation, and inhibits the replication of the influenza virus. Additionally, this compound has been reported to exhibit low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- is its potent cytotoxic effects against cancer cells, making it a useful tool for studying cancer biology and developing new anti-cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl-. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Another direction is to explore the potential use of this compound in combination with other anti-cancer drugs to improve treatment outcomes. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in humans, which could pave the way for its clinical development as a therapeutic agent.
Synthesemethoden
The synthesis of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- can be achieved through various methods, including the reaction of 3-aminobenzoic acid with 3-fluoroacetophenone in the presence of a suitable catalyst. Another method involves the reaction of 3-fluoroaniline with 2-methylanthranilic acid in the presence of a dehydrating agent. Both methods have been reported to yield high purity and good yields of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl-.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- has been extensively studied for its potential therapeutic applications, including its anti-tumor, anti-inflammatory, and anti-viral activities. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the severity of inflammation in animal models of arthritis. Furthermore, 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- has been reported to exhibit anti-viral activity against the influenza virus, making it a potential candidate for the development of new anti-viral drugs.
Eigenschaften
CAS-Nummer |
1789-04-4 |
|---|---|
Produktname |
4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- |
Molekularformel |
C15H11FN2O |
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
3-(3-fluorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H11FN2O/c1-10-17-14-8-3-2-7-13(14)15(19)18(10)12-6-4-5-11(16)9-12/h2-9H,1H3 |
InChI-Schlüssel |
KVLRRULUXONAGA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)F |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)F |
Andere CAS-Nummern |
1789-04-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



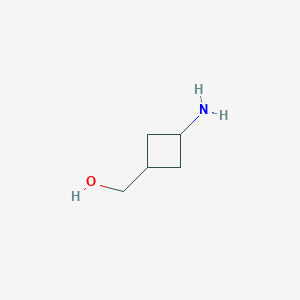
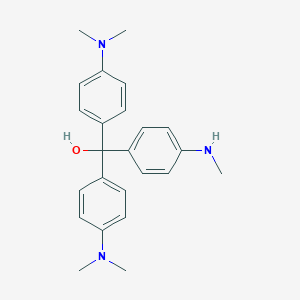
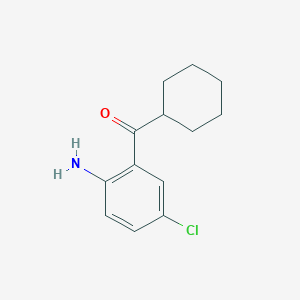
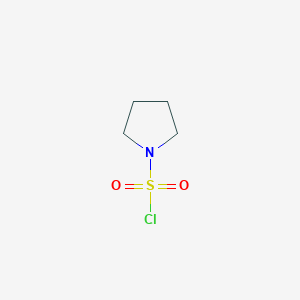

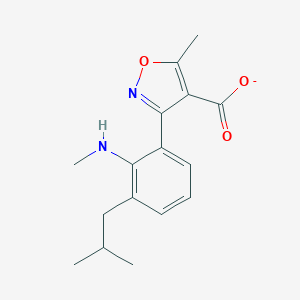

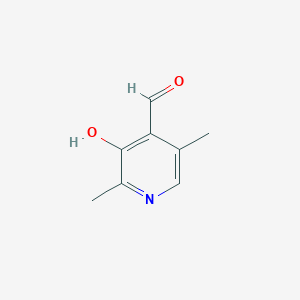
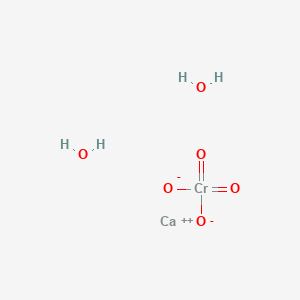

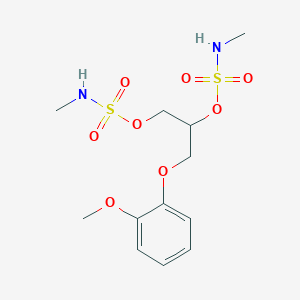
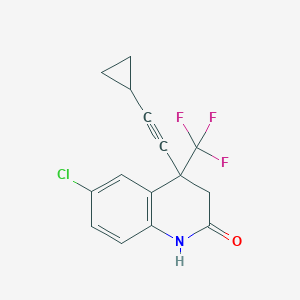
![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)
